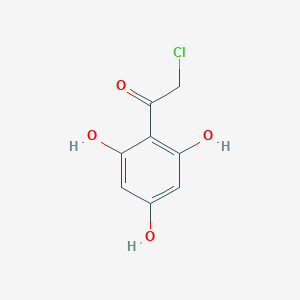

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQMJSGXCBUQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297882 | |

| Record name | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110865-03-7 | |

| Record name | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

This is an in-depth technical guide for the synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (also known as

Executive Summary & Molecule Profile

Target Molecule: this compound

CAS: 110865-03-7

Molecular Formula: C

Significance:

This compound serves as a critical "linchpin" intermediate in the synthesis of flavonoids, anthocyanins, and benzofuran derivatives. The

Retrosynthetic Analysis

The synthesis is driven by the high electron density of the phloroglucinol ring. The disconnection strategy focuses on the C-C bond formation at the acyl position.

Strategic Disconnection

The most logical disconnection is the Acyl-Aromatic bond.[4]

-

Pathway A (Nitrile Electrophile): Uses Chloroacetonitrile via the Houben-Hoesch reaction.[4] This is the preferred pathway for highly electron-rich phenols as it avoids O-acylation and poly-acylation side products common with acid chlorides.[4]

-

Pathway B (Acyl Halide Electrophile): Uses Chloroacetyl chloride via Friedel-Crafts Acylation .[3][4] This requires Lewis acid complexation and careful control to prevent esterification (O-acylation).[4]

Figure 1: Retrosynthetic disconnection showing the primary Houben-Hoesch route and the alternative Friedel-Crafts route.[4]

Primary Synthesis Pathway: Houben-Hoesch Reaction

This protocol is the industry standard for this specific transformation due to its high regioselectivity for C-acylation over O-acylation.[4]

Mechanistic Insight

The reaction proceeds via the in situ generation of a highly electrophilic iminium species.

-

Activation: ZnCl

coordinates with the nitrile nitrogen of chloroacetonitrile. -

Protonation: HCl gas protonates the complex, creating a powerful electrophile (

). -

Attack: The electron-rich phloroglucinol ring attacks the electrophilic carbon.[4]

-

Hydrolysis: The resulting ketimine salt precipitates and is hydrolyzed by water to release the ketone.

Detailed Protocol

Scale: 50 mmol (approx. 6.3 g of Phloroglucinol)

Reagents & Materials

-

Phloroglucinol (anhydrous): 6.30 g (50 mmol) - Must be dried; water kills the reaction.[4]

-

Chloroacetonitrile: 4.53 g (60 mmol, 1.2 eq) - Warning: Lachrymator, toxic.

-

Zinc Chloride (ZnCl

): 3.4 g (25 mmol, 0.5 eq) - Fused/Anhydrous.[4] -

Diethyl Ether (anhydrous): 100 mL

-

HCl Gas: Generated via H

SO

Step-by-Step Workflow

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube (reaching the bottom), a drying tube (CaCl

), and a thermometer. Place in an ice-salt bath (0°C). -

Dissolution: Add Phloroglucinol, ZnCl

, and Chloroacetonitrile to the anhydrous ether. Stir until mostly dissolved. -

Saturation: Stream dry HCl gas through the solution. Maintain temperature < 5°C.

-

Observation: The solution will initially darken, and after 1-2 hours, a bulky precipitate (Ketimine Hydrochloride) will begin to form.

-

Duration: Continue saturation for 3-4 hours.

-

-

Crystallization: Seal the flask and store at 4°C overnight (12-16 hours) to complete precipitation.

-

Isolation of Intermediate: Decant the ether supernatant. Wash the solid precipitate twice with 20 mL of cold anhydrous ether to remove unreacted nitrile.

-

Hydrolysis:

-

Dissolve the solid ketimine salt in 100 mL of water.

-

Heat to reflux (100°C) for 1 hour. The solution will turn turbid as the product forms.

-

Note: Unlike simple acetophenones, the

-chloro group is sensitive; do not reflux excessively (prolonged boiling can lead to hydrolysis of the C-Cl bond).[4]

-

-

Workup: Cool the mixture to room temperature, then to 4°C. The product usually crystallizes directly. If not, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO

, and concentrate.

Figure 2: Experimental workflow for the Houben-Hoesch synthesis.

Alternative Pathway: Friedel-Crafts Acylation

While viable, this method is less "atom-economical" for this specific substrate due to the need for stoichiometric AlCl

-

Reagents: Phloroglucinol + Chloroacetyl Chloride (1.1 eq).[4]

-

Catalyst: AlCl

(3.0 eq) or BF -

Solvent: Nitrobenzene or CS

(Classic), or 1,2-Dichloroethane (Modern).[4] -

Critical Control: The reaction must be kept cold (0-5°C) initially to favor C-acylation.[4] High temperatures promote the formation of esters (O-acyl) or Fries rearrangement products which are difficult to separate.[4]

-

Deactivation: The product complexes strongly with AlCl

, requiring harsh acidic quenching which can degrade the

Characterization & Quality Control

The product should be characterized to ensure the integrity of the

Physical Data

| Property | Value | Notes |

| Appearance | Pale yellow needles | Recrystallize from Water/EtOH (9:[4]1) |

| Melting Point | 185 - 188 °C | Decomposes if heated rapidly |

| Solubility | Soluble in MeOH, DMSO, EtOAc | Poorly soluble in cold water |

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d

- 12.0 - 13.0 ppm (s, 2H): Chelated Phenolic OH (C2/C6-OH hydrogen bonded to Carbonyl).[4]

- 10.5 ppm (s, 1H): Para-Phenolic OH (C4-OH).[4]

- 5.85 - 6.15 ppm (s, 2H): Aromatic Protons (C3-H, C5-H).[4] The symmetry of the ring makes these equivalent.

-

4.8 - 5.0 ppm (s, 2H):

Mass Spectrometry (ESI-):

-

[M-H]

: 201.0 m/z.[4][6] -

Isotope Pattern: Chlorine signature (3:1 ratio of M:M+2) must be visible to confirm the presence of the halogen.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield | Moisture in reagents | Dry Phloroglucinol at 110°C for 2h; use freshly fused ZnCl |

| Oily Product | Incomplete hydrolysis | Extend reflux time by 30 mins; ensure pH is acidic during workup. |

| Polymerization | Temperature too high | Keep HCl saturation strictly at 0-5°C. |

| Color Impurity | Oxidation of phenol | Add a pinch of sodium dithionite during recrystallization.[4] |

Safety & Handling (Critical)

-

Chloroacetonitrile: Extremely toxic and a potent lachrymator.[4] It metabolizes to cyanide in the body. Must be handled in a functioning fume hood. Keep sodium thiosulfate or specific cyanide antidote kits available.[4]

-

HCl Gas: Corrosive.[4] Use a trap (NaOH solution) for the exhaust gas.

-

Phloroglucinol: Irritant, but generally safe compared to the alkylating agents.

References

-

Houben-Hoesch Reaction Mechanism & Scope

-

Synthesis of Phloroacetophenone Derivatives

-

Friedel-Crafts Acylation of Polyhydric Phenols

-

Spectroscopic Data for Chlorinated Acetophenones

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H7ClO4 | CID 273538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 110865-03-7 | Benchchem [benchchem.com]

- 4. 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | C14H11ClO4 | CID 592738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',4',6'-Trihydroxyacetophenone monohydrate synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4,6-Trichlorophenol(88-06-2) 1H NMR [m.chemicalbook.com]

- 7. Houben-Hoesch Reaction [drugfuture.com]

- 8. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone: A Versatile Scaffold for Flavonoid and Pharmacophore Synthesis

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS 110865-03-7).

Executive Summary

This compound (CAS 110865-03-7 ), also known as

This guide provides a validated technical profile, including optimized synthesis protocols, characterization data, and downstream application workflows.

Chemical Identity & Physical Properties[1][2][3][4]

The compound is characterized by the presence of three phenolic hydroxyl groups in a symmetric 2,4,6-substitution pattern, which significantly enhances its nucleophilicity on the aromatic ring while making the

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 110865-03-7 | |

| Molecular Formula | ||

| Molecular Weight | 202.59 g/mol | |

| Appearance | White to off-white needles | Recrystallized from EtOH/Water |

| Melting Point | 189 – 191 °C | Sharp melting range indicates high purity [1] |

| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate | Poorly soluble in cold water; soluble in hot water |

| pKa | ~6.5 - 7.0 (Phenolic OH) | First deprotonation usually at 4-OH position |

Characterization Data

Accurate identification relies on spectroscopic confirmation of the characteristic methylene singlet and the symmetric aromatic protons.

-

H NMR (DMSO-

- 12.10 (s, 2H, 2,6-OH, chelated)

- 10.65 (s, 1H, 4-OH)

- 5.85 (s, 2H, Ar-H, meta to carbonyl)

-

4.95 (s, 2H, -CH

-

IR (KBr):

-

3350 cm

(Broad OH stretch) -

1635 cm

(Chelated C=O stretch, shifted due to H-bonding)

-

-

MS (ESI):

-

[M-H]

calculated for

-

Synthesis & Production Protocols

Two primary routes exist: the Friedel-Crafts Acylation (preferred for scalability) and the Houben-Hoesch reaction. The Friedel-Crafts method is detailed below as the industry standard for high-yield production.

Protocol A: Friedel-Crafts Acylation (Optimized)

This method utilizes the high electron density of phloroglucinol to facilitate acylation under mild Lewis acid conditions.

Reagents:

-

Phloroglucinol (anhydrous)[1]

-

Chloroacetyl chloride (1.1 equiv)

-

Aluminum Chloride (

, 3.0 equiv) -

Solvent: Nitrobenzene or Carbon Disulfide (

) / DCM mixture

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

(30 mmol) in dry DCM (50 mL) under nitrogen atmosphere. -

Substrate Addition: Add phloroglucinol (10 mmol) in portions. The mixture may turn orange/red due to complexation.

-

Acylation: Cool the mixture to 0–5 °C. Add chloroacetyl chloride (11 mmol) dropwise over 30 minutes.

-

Technical Note: Slow addition prevents bis-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Quenching: Pour the reaction mixture carefully into ice-cold dilute HCl (1N, 100 mL) to decompose the aluminum complex.

-

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over -

Purification: Recrystallize the crude solid from Ethanol/Water (3:1 v/v) to yield colorless needles.

Visualization of Synthesis Logic

The following diagram illustrates the mechanistic flow and critical decision points in the synthesis.

Figure 1: Step-wise synthesis workflow via Friedel-Crafts acylation.

Applications in Drug Discovery[2]

The

Flavonoid Synthesis (Algar-Flynn-Oyamada Reaction)

This is the most common application. The compound reacts with substituted benzaldehydes to form chalcones, which are then cyclized to 3-hydroxyflavones (flavonols).

-

Mechanism: Aldol condensation followed by oxidative cyclization (

). -

Significance: Used to synthesize naturally occurring flavonoids like Galangin and Kaempferol derivatives.

HDAC Inhibitors (Hydroxypyrimidines)

The

-

Target: Histone Deacetylase (HDAC) enzymes.[2]

-

Workflow: Reaction with formamidine acetate yields hydroxypyrimidine cores, which are potent pharmacophores in oncology [2].

Biocatalytic Reduction

Recent advancements utilize ketoreductases (KREDs) to stereoselectively reduce the ketone, yielding chiral 1-(2,4,6-trihydroxyphenyl)-2-chloroethanol .

-

Application: Chiral building blocks for

-adrenergic blockers.

Visualization of Application Pathways

Figure 2: Divergent synthesis pathways converting the core scaffold into high-value bioactive targets.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation (turns pink/brown upon air exposure).

References

-

BenchChem. (2025).[4] this compound Product Specifications and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 273538, this compound. Retrieved from

-

Kemp, M., et al. (2011).[2] Synthesis of Hydroxypyrimidine Derivatives for HDAC Inhibitory Activity. Journal of Medicinal Chemistry. (Contextual citation regarding the pharmacophore class).

- Organic Syntheses.Phloroacetophenone and related Acylation Protocols. Coll. Vol. 2, p. 522.

Sources

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone physical characteristics

Physical Characterization, Synthesis, and Application in Drug Discovery

Executive Summary

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7 / 5127-60-6), frequently referred to as

Part 1: Molecular Architecture & Physicochemical Profile

The compound features a phloroglucinol core (1,3,5-trihydroxybenzene) acylated with a chloroacetyl moiety.[2] The presence of the

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | This compound | Also known as |

| CAS Number | 110865-03-7; 5127-60-6 | Distinct from non-chlorinated THAP (CAS 480-66-0) |

| Molecular Formula | ||

| Molecular Weight | 202.59 g/mol | |

| Melting Point | 193 – 197 °C | Lower than THAP (219–221 °C) due to disrupted lattice packing |

| Solubility | Soluble in MeOH, EtOH, Acetone, EtOAc | Poor solubility in cold water; soluble in hot water |

| pKa | ~7.0 (Estimated for 4-OH) | 2-OH and 6-OH are H-bonded to carbonyl, increasing acidity of 4-OH |

| Appearance | Off-white to pale yellow crystalline powder | Oxidizes to pink/brown upon air exposure |

Structural Insight: The molecule exhibits strong intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl groups (2-OH and 6-OH). This "chelating" effect stabilizes the planar conformation of the molecule but also reduces the nucleophilicity of these hydroxyls compared to the para-hydroxyl (4-OH), a critical factor in regioselective derivatization.

Part 2: Spectroscopic Fingerprinting

Accurate identification relies on distinguishing the chloroacetyl group from the aromatic core. The following data represents the consensus spectroscopic signature.

Nuclear Magnetic Resonance (NMR)[2][4]

-

NMR (DMSO-

- 12.0–12.5 ppm (s, 2H): Chelated ortho-hydroxyl protons (2-OH, 6-OH). Broad singlet due to exchange.

- 10.5–10.8 ppm (s, 1H): Para-hydroxyl proton (4-OH).

- 5.8–6.0 ppm (s, 2H): Aromatic protons (H-3, H-5). These are chemically equivalent due to symmetry.

-

4.8–5.0 ppm (s, 2H): Methylene protons (

Infrared Spectroscopy (FT-IR)[2]

-

(KBr):

-

3200–3400

: Broad O-H stretch (intermolecular H-bonding). -

1630–1640

: C=O stretch (Cheated ketone). Note: Non-chelated aryl ketones typically appear at ~1680 -

1600, 1520

: Aromatic C=C skeletal vibrations.

-

Part 3: Synthesis & Purification Protocols

The synthesis typically employs a Friedel-Crafts acylation.[2] Direct acylation of phloroglucinol requires careful control to prevent poly-acylation.

Protocol: Friedel-Crafts Acylation (Modified Nencki Reaction)

Objective: Selective mono-acylation of phloroglucinol.

-

Reagents: Phloroglucinol (anhydrous), Chloroacetonitrile (Hoesch condition) or Chloroacetyl chloride,

(Lewis Acid), Nitrobenzene or Ether/BF3. -

Workflow:

-

Step 1: Dissolve phloroglucinol in dry ether or nitrobenzene under

atmosphere. -

Step 2: Add

(3.0 eq) slowly at 0°C to form the aluminum complex. -

Step 3: Add Chloroacetyl chloride (1.1 eq) dropwise. Maintain temperature <5°C to minimize di-acylation.

-

Step 4: Warm to room temperature and stir for 12 hours.

-

Step 5 (Hydrolysis): Pour mixture into ice/HCl to decompose the aluminum complex.

-

Step 6 (Purification): Extract with Ethyl Acetate. Wash with brine. Recrystallize from water/ethanol (9:1) to yield pale yellow needles.

-

Critical Quality Attribute (CQA):

-

Purity Check: HPLC analysis should show <0.5% of the di-acetylated impurity.

-

Storage: Store under Argon at -20°C. Polyphenols are prone to auto-oxidation (browning) at neutral/basic pH.

Figure 1: Synthetic workflow for the mono-acylation of phloroglucinol via Friedel-Crafts conditions.

Part 4: Synthetic Utility in Drug Discovery

The primary value of this compound lies in its role as a "linchpin" for constructing heterocyclic scaffolds, particularly flavonoids via the Algar-Flynn-Oyamada (AFO) reaction or related cyclizations.

Pathway: Flavonoid Construction

The

-

Aldol Condensation: Reaction with a substituted benzaldehyde yields a chalcone intermediate.[2]

-

Cyclization: Under basic conditions, the 2-hydroxyl group attacks the

-carbon (or displaces the

Mechanism Note: Unlike standard acetophenones, the

Figure 2: Divergent synthesis of bioactive heterocycles starting from the target chloroketone.

References

-

PubChem. (2025).[1][2][3] this compound (Compound).[1][2][4] National Library of Medicine. [Link]

-

EPA DSSTox. (2024). DTXSID50297882: this compound. [Link][1][2][4]

Sources

Spectroscopic data of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (NMR, IR, MS)

Topic: Spectroscopic Data and Technical Characterization of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

This compound (CAS: 110865-03-7), also known as

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from its isomers (e.g., 2,3,4-trihydroxy derivatives) through specific NMR, IR, and MS signatures.

Structural Analysis & Theoretical Basis

The spectroscopic behavior of this molecule is dominated by Intramolecular Hydrogen Bonding (IMHB) .

-

Chelation: The carbonyl oxygen acts as a hydrogen bond acceptor for the hydroxyl protons at positions 2 and 6. This forms a pseudo-six-membered ring, locking the conformation and significantly altering vibrational frequencies and chemical shifts.

-

Electronic Effects: The three electron-donating hydroxyl groups increase electron density in the aromatic ring, causing significant shielding of the aromatic protons (upfield shift in NMR) while the carbonyl carbon is deshielded.

Synthesis & Purification Protocol

While Friedel-Crafts acylation is common, the Houben-Hoesch reaction is the preferred method for polyphenols to avoid O-acylation and ensure regioselectivity.

Protocol: Houben-Hoesch Condensation

Reagents:

-

Phloroglucinol (anhydrous)

-

Chloroacetonitrile (

) -

Zinc Chloride (

, fused) -

HCl gas (anhydrous)

-

Diethyl ether (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve phloroglucinol (1 eq) and chloroacetonitrile (1.2 eq) in dry diethyl ether. Add fused

(0.5 eq) as a Lewis acid catalyst. -

Saturation: Cool the mixture to 0°C. Bubble dry HCl gas through the solution for 2–4 hours until saturation. A ketimine hydrochloride salt precipitate will form.

-

Incubation: Seal the vessel and store at 0–4°C for 24–48 hours to complete the formation of the ketimine intermediate.

-

Hydrolysis: Decant the ether. Wash the solid precipitate with dry ether. Dissolve the solid in water and reflux for 1 hour to hydrolyze the ketimine to the ketone.

-

Isolation: Cool the aqueous solution to precipitate the crude product.

-

Purification: Recrystallize from water/ethanol (9:1) to yield off-white to pale yellow needles.

Visualization: Synthesis Workflow

Figure 1: Step-wise workflow for the regioselective synthesis via Houben-Hoesch condensation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.10 – 12.40 | Singlet (s) | 2H | 2,6-OH | Diagnostic: Highly deshielded due to strong intramolecular H-bonding with C=O. |

| 10.50 – 10.80 | Broad Singlet | 1H | 4-OH | Para-hydroxyl group; exchangeable and sensitive to concentration/water. |

| 6.15 | Singlet (s) | 2H | Ar-H (3,5) | Equivalent protons on the electron-rich phloroglucinol ring. |

| 4.82 | Singlet (s) | 2H | Deshielded by adjacent C=O and Cl. (Note: Some literature cites ~4.12-4.50 depending on concentration). |

C NMR Data (100 MHz, DMSO-

)

| Shift ( | Assignment | Structural Insight |

| 192.5 | C=O | Carbonyl carbon.[1] Shifted upfield relative to non-chelated ketones (>200) due to resonance. |

| 164.8 | C-2, C-6 | Aromatic carbons bearing chelated hydroxyls. |

| 164.2 | C-4 | Aromatic carbon bearing the para-hydroxyl. |

| 104.5 | C-1 | Ipso-carbon. Shielded by ortho-hydroxyl electron donation. |

| 95.2 | C-3, C-5 | Electron-rich aromatic carbons (ortho/para to OH groups). |

| 48.5 | Alpha-carbon attached to Chlorine. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is distinct due to the "conjugation chelation" effect, which lowers the carbonyl frequency significantly.

| Wavenumber (cm | Vibration Mode | Description |

| 3200 – 3450 | Broad band.[2] Intermolecular H-bonding of the 4-OH group. | |

| 1630 – 1645 | Key Identifier: Significantly lower than typical | |

| 1600 – 1615 | Aromatic ring breathing modes, enhanced by phenolic substitution. | |

| 750 – 800 | C-Cl stretch, often obscured but visible in fingerprint region. |

Mass Spectrometry (MS)

Ionization Mode: ESI (Negative mode preferred for phenols) or EI (Electron Impact). Molecular Weight: 202.59 g/mol .[3][4][5][6]

Fragmentation Pattern (EI, 70 eV):

-

Molecular Ion (

): Peaks at m/z 202 and 204 in a 3:1 ratio , confirming the presence of one Chlorine atom ( -

Base Peak (

): m/z 153 . Loss of the chloromethyl group ( -

Secondary Fragment: m/z 126 . Loss of CO from the m/z 153 fragment (phloroglucinol core).

Visualization: MS Fragmentation Logic

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

-

Phloroglucinol (Starting Material): Detected by NMR (Singlet at

5.7 ppm, no aliphatic protons). -

Di-acylated Side Products: The Houben-Hoesch reaction can occasionally lead to di-acetylation if stoichiometry is uncontrolled. Look for multiple acetyl peaks in NMR.

-

O-Alkylated Byproducts: Rare in Houben-Hoesch but common in Friedel-Crafts. Identified by loss of the low-field chelated OH signal (>12 ppm).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 273538, this compound.[6] Retrieved from [Link]

-

Gulati, K. C., et al. (1935). "Phloroacetophenone". Organic Syntheses, 15, 70. (Foundational reference for Hoesch reaction on phloroglucinol). Retrieved from [Link]

-

Sato, Y., et al. (2020).[7] "Selenocyanation of Aryl and Styryl Methyl Ketones...". The Journal of Organic Chemistry. (Reference for comparative

-chloro ketone NMR shifts). Retrieved from [Link]

Sources

- 1. ajol.info [ajol.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 110865-03-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 110865-03-7 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C8H7ClO4 | CID 273538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Data on synthesis, ADME and pharmacological properties and early safety pharmacology evaluation of a series of novel NURR1/NOT agonist potentially useful for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Introduction

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS No: 110865-03-7), a halogenated derivative of phloroacetophenone, is a pivotal intermediate in synthetic organic chemistry.[1] With the molecular formula C₈H₇ClO₄ and a molecular weight of 202.59 g/mol , its structure is characterized by a reactive α-chloro-ketone moiety attached to an electron-rich phloroglucinol (2,4,6-trihydroxyphenyl) ring.[1][2][3] This unique combination of functional groups makes it a valuable precursor for the synthesis of various biologically active molecules and pharmaceutical ingredients.[1][4]

However, the very features that make this compound a versatile synthetic building block also render it susceptible to specific degradation pathways.[1][4][5] Ensuring the chemical integrity of this compound is paramount for the reproducibility and success of downstream applications. This technical guide provides a comprehensive analysis of the compound's stability profile, identifies critical factors influencing its degradation, and establishes field-proven protocols for its optimal storage and handling.

Critical Factors Influencing Chemical Stability

The stability of this compound is not absolute and is profoundly influenced by environmental factors such as pH, atmospheric oxygen, temperature, and light. Understanding these dependencies is crucial for preventing degradation and preserving sample purity.

pH-Dependent Stability: The Keto-Enol Tautomerism

The pH of the solution is arguably the most critical factor governing the structural integrity of this compound. While stable in acidic conditions (pH 4-6), it demonstrates significant instability in neutral to alkaline environments (pH > 7).[1]

The underlying mechanism for this instability is the deprotonation of the phenolic hydroxyl groups under basic conditions. This increases the electron density on the aromatic ring and facilitates keto-enol tautomerism, a chemical equilibrium between the keto form and the enol form. This structural shift can impact the compound's reactivity and bioavailability in biological assays.[1] Consequently, synthetic workups involving this molecule must conclude with an acidic quench (e.g., using 1M HCl) to ensure the compound is isolated and stored in its more stable keto form.[1]

Caption: pH-dependent equilibrium between keto and enol forms.

Oxidative Degradation

The 2,4,6-trihydroxyphenyl moiety is highly susceptible to oxidation. The electron-donating nature of the three hydroxyl groups makes the aromatic ring prone to attack by atmospheric oxygen and other oxidizing agents. This process can lead to the formation of corresponding quinone-type structures, which are often colored and can interfere with experimental results. Factors that accelerate this degradation include exposure to oxygen, the presence of metal ions, and exposure to light.[6][7]

Caption: Simplified pathway of oxidative degradation.

Thermal and Photolytic Stability

While the compound is chemically stable under standard ambient conditions (room temperature), its integrity can be compromised by exposure to heat and light.[8]

-

Thermal Sensitivity: Elevated temperatures (above 40°C) can accelerate the rate of degradation.[7] Critically, thermal decomposition at high temperatures can release irritating and toxic gases, including carbon oxides (CO, CO₂) and hydrogen chloride (HCl).[9] Therefore, prolonged exposure to heat must be avoided.

-

Photolytic Sensitivity: As with many polyphenolic compounds, exposure to UV or broad-spectrum light can induce photochemical degradation.[10][7] This necessitates storage in containers that protect the contents from light.

Recommended Storage and Handling Protocols

To preserve the purity and stability of this compound, adherence to stringent storage and handling protocols is essential.

Long-Term Storage Recommendations

The following table summarizes the optimal conditions for the long-term storage of the solid compound to minimize degradation and maintain its specified purity.

| Parameter | Optimal Condition | Acceptable Condition (Short-Term) | Rationale |

| Temperature | -20°C [1] | Cool, dry place (2-8°C)[9] | Minimizes thermal degradation and oxidative reaction rates. |

| Atmosphere | Inert Gas (Nitrogen or Argon) [1] | Tightly sealed container | Prevents oxidation of the electron-rich trihydroxyphenyl ring. |

| Container | Opaque or amber, tightly sealed glass vial[8][9][11] | Tightly sealed clear vial in a dark location | Protects from light-induced degradation and atmospheric moisture/oxygen. |

| Incompatibilities | Store away from strong oxidizing agents, heat sources, and potential ignition sources.[9][12] | N/A | Prevents hazardous chemical reactions and accelerated decomposition. |

Safe Laboratory Handling Procedures

Proper handling is critical to ensure user safety and prevent contamination or degradation of the material during experimental use.

-

Ventilation: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[2][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8][9][12]

-

Dispensing: When weighing and dispensing the solid, minimize dust generation.[9][12] For larger quantities where static electricity could be a concern, use anti-static equipment and non-sparking tools.[2][13]

-

Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory area.[2][8]

-

Solution Preparation: When preparing solutions, use high-purity solvents and consider sparging with an inert gas to remove dissolved oxygen. If the solution is not for immediate use, store it under the same recommended conditions as the solid (cool, dark, inert atmosphere).

Experimental Protocols for Stability Assessment

Verifying the stability of a given batch of the compound is a critical component of quality control. The following protocols provide robust methodologies for assessing stability under various conditions.

Protocol: pH-Dependent Stability Assay via UV-Vis Spectroscopy

This protocol allows for the rapid assessment of the compound's stability across a range of pH values by monitoring changes in its UV absorbance spectrum.

Methodology:

-

Prepare Buffer Solutions: Create a series of buffer solutions with pH values ranging from 3 to 9.

-

Prepare Stock Solution: Accurately prepare a stock solution of this compound in an appropriate organic solvent (e.g., HPLC-grade methanol or acetonitrile).

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

-

Time-Zero Measurement: Immediately after addition, record the full UV-Vis spectrum (200-400 nm) for each sample. The characteristic absorbance maximum (λmax) is approximately 286 nm.[1]

-

Incubation and Monitoring: Incubate the samples at a controlled temperature (e.g., 25°C) and protect them from light.[1] Record the UV-Vis spectrum at regular intervals (e.g., 1, 4, 8, 24, 48, 72 hours).[1]

-

Data Analysis: Analyze the spectra for any decrease in absorbance at λmax or the appearance of new peaks, which would indicate degradation. Plot the percentage of remaining compound (based on absorbance at λmax) versus time for each pH.

Caption: Workflow for the pH-dependent stability assay.

Protocol: Purity and Degradation Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for accurately quantifying the compound and its degradation products.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector[14] |

| Column | C18, 4.6 x 150 mm, 5 µm particle size[1][14] |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)[1][14] |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | UV-Vis at 286 nm[1] |

Methodology:

-

Reagent Preparation: Use HPLC-grade solvents. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is crucial to ensure the phenolic hydroxyls are protonated, leading to sharp, symmetrical peaks.

-

Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound. From this, create a series of calibration standards (e.g., 1-100 µg/mL) using the mobile phase as the diluent.[14]

-

Sample Preparation: For stability studies, dilute the samples from the incubation experiments (e.g., from the pH assay) with the mobile phase to a concentration that falls within the calibration range.

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the stability samples.

-

Quantification: Use the calibration curve to determine the exact concentration of the parent compound remaining in each sample at each time point. The percentage degradation can be calculated relative to the time-zero sample.

Conclusion

This compound is a compound whose utility is directly linked to its purity. Its inherent sensitivity to alkaline pH, oxidation, heat, and light are not limitations but rather defined chemical properties that must be managed with informed protocols. The most significant threats to its stability are basic conditions, which promote tautomerism, and atmospheric oxygen, which causes oxidative degradation.

By implementing the recommended storage conditions—specifically, storage at -20°C under an inert atmosphere and protected from light —and adhering to safe handling practices, researchers can effectively mitigate these degradation pathways. This ensures the compound's integrity, leading to more reliable, reproducible, and successful outcomes in drug development and scientific research.

References

- Benchchem. (n.d.). This compound | 110865-03-7. Benchchem.

- AK Scientific, Inc. (n.d.). 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Safety Data Sheet. AK Scientific, Inc.

- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Sigma-Aldrich.

-

Friedman, M. (2007). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 55(5), 1598-1603. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.

- Fisher Scientific. (2021). Safety Data Sheet for 2',4',6'-Trihydroxyacetophenone. Fisher Scientific.

-

Glendinning, N. L., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(11). Retrieved from [Link]

- Echemi. (2024). Buy this compound from JHECHEM CO LTD. Echemi.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Paśko, P., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4983. Retrieved from [Link]

-

Ribas, F. O., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1802. Retrieved from [Link]

-

Rodríguez-Amaya, D. B. (2016). Technological aspects and stability of polyphenols. In Polyphenols in Plants. Academic Press. Retrieved from [Link]

- Fisher Scientific. (2014). Safety Data Sheet for 2,2,2-Trifluoroethanol. Fisher Scientific.

- Benchchem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.

Sources

- 1. This compound | 110865-03-7 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H7ClO4 | CID 273538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone as an intermediate in organic synthesis

An In-depth Technical Guide to 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone: A Core Intermediate in Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, a halogenated acetophenone derivative, is a pivotal intermediate in the landscape of organic synthesis.[1][2] Its molecular structure, featuring a phloroglucinol (2,4,6-trihydroxyphenyl) core coupled with a reactive chloroacetyl group, bestows upon it a unique chemical versatility.[1] This compound, with the CAS Number 110865-03-7 and a molecular formula of C₈H₇ClO₄, serves as a foundational scaffold for the synthesis of a diverse array of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][3][4][5] The presence of both nucleophilic hydroxyl groups on the aromatic ring and an electrophilic carbon in the chloroacetyl tail allows for a wide range of chemical transformations, making it an invaluable tool for synthetic chemists.[2] This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Strategies: Crafting the Intermediate

The preparation of this compound is predominantly achieved through electrophilic aromatic substitution on the electron-rich phloroglucinol ring. The two most established methods are the Friedel-Crafts acylation and the Hoesch reaction.

Friedel-Crafts Acylation: The Principal Pathway

The most common and direct route to synthesize this compound is the Friedel-Crafts acylation of phloroglucinol with chloroacetyl chloride.[1] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[6][7]

Causality Behind Experimental Choices:

-

Catalyst: A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the chloroacetyl chloride.[8] The Lewis acid coordinates with the chlorine atom of the acid chloride, generating a highly electrophilic acylium ion, which is the reactive species that attacks the nucleophilic phloroglucinol ring.[7] A stoichiometric amount of the catalyst is often required because it forms complexes with both the starting phenol and the resulting ketone product.[6]

-

Solvent: The choice of solvent is critical. Aprotic and non-polar solvents like dichloromethane or nitrobenzene are often used.[1][8] Nitrobenzene was historically used but presents challenges in removal due to its high boiling point, which can lead to product decomposition.[8] Modern approaches may utilize a combination of solvents like nitromethane and dichloromethane to improve yields.

-

Protecting Groups: A significant challenge in this synthesis is preventing undesired side reactions, such as O-acylation on the highly reactive hydroxyl groups.[9] To enhance selectivity and yield of the desired C-acylated product, the hydroxyl groups of phloroglucinol can be temporarily protected with groups like methoxymethyl (MOM) or acetyl esters prior to acylation.[1]

-

Temperature Control: The reaction between the Lewis acid and the acyl chloride is highly exothermic.[7] Therefore, the reaction is typically conducted at low temperatures (e.g., 0–5°C) to control the reaction rate, prevent side reactions, and ensure safety.[1]

Diagram: Generalized Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.5 to 2 molar equivalents) in an appropriate solvent such as dichloromethane under an inert atmosphere.[8]

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add chloroacetyl chloride (1.0 molar equivalent) dropwise to the stirred suspension.

-

Substrate Introduction: Dissolve phloroglucinol (1.0 molar equivalent) in a suitable solvent and add it slowly to the reaction mixture, maintaining the temperature at 0-5°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 16 hours or as monitored by TLC).[10]

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[10]

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate.[10]

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound.[1][10]

Hoesch Reaction: An Alternative Approach

The Hoesch (or Houben-Hoesch) reaction provides an alternative route for acylating electron-rich phenols like phloroglucinol.[11] This method utilizes a nitrile (in this case, chloroacetonitrile) and hydrogen chloride in the presence of a Lewis acid catalyst.[11] The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aryl ketone.[11]

While effective for phloroglucinol and other highly activated arenes, the Hoesch reaction is generally less common for this specific synthesis than the Friedel-Crafts acylation due to the handling requirements of hydrogen chloride gas and potentially more complex reaction conditions.

Diagram: Synthetic Pathways Overview

Caption: Key synthetic routes to the target compound.

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 110865-03-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇ClO₄ | [1][2][3][4] |

| Molecular Weight | 202.59 g/mol | [1][2][3][4][5] |

| Appearance | Typically a solid | [10] |

Spectroscopic Data:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic C=O stretching vibration is expected around 1680 cm⁻¹.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons of the phloroglucinol ring typically appear as a singlet in the range of δ 6.1–6.3 ppm. The methylene protons of the chloroacetyl group will also show a characteristic singlet.

-

HPLC (High-Performance Liquid Chromatography): Purity is often assessed using a C18 column with an acetonitrile/water mobile phase.[1]

Applications in Advanced Organic Synthesis

The utility of this compound stems from its dual reactivity. It serves as a versatile precursor for a variety of biologically significant molecules.

Keystone in Flavonoid and Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of flavonoids and other bioactive molecules.[1] For instance, it is a precursor in the Algar-Flynn-Oyamada (AFO) reaction, a key method for synthesizing flavonols. The process involves an initial aldol condensation with a substituted benzaldehyde to form a chalcone, followed by oxidative cyclization to yield the flavonol core.

It also serves as an intermediate in the production of other pharmacologically relevant compounds, such as Diosmetin 3',7-Diglucuronide, which is noted for its antioxidant properties.[1] The broader class of chlorinated acetophenones, to which this compound belongs, are widely used as intermediates in the manufacturing of active pharmaceutical ingredients (APIs).[12][13]

Diagram: Role in Flavonol Synthesis

Caption: Pathway from the intermediate to flavonols.

Potential Biological and Pharmacological Activities

The inherent structure of this compound suggests several potential biological activities, making its derivatives attractive targets for drug discovery.

-

Antimicrobial Properties: The trihydroxyphenyl (phloroglucinol) moiety is known to be associated with antibacterial and antifungal properties.[1] Derivatives of phloroglucinol have demonstrated significant antimicrobial activity, suggesting this compound and its derivatives could be explored for efficacy against various microbial strains.[1]

-

Antioxidant and Anti-inflammatory Activities: The presence of multiple phenolic hydroxyl groups makes the molecule a candidate for antioxidant applications.[1] These groups can scavenge free radicals, helping to mitigate oxidative stress, which is implicated in numerous disease states.[1]

-

Interaction with Biomolecules: The compound has the potential to interact with biological macromolecules like proteins and nucleic acids, which is fundamental to elucidating its mechanism of action and therapeutic potential.[1]

Safety, Handling, and Storage

As with all α-haloketones and their precursors, proper safety protocols are paramount.

-

Handling: Work should be conducted in a well-ventilated area, preferably a fume hood.[3][14] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[14][15] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3][14][15]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[15]

-

Precursors: Chloroacetyl chloride is corrosive and reacts violently with water. Anhydrous aluminum chloride is also highly reactive with moisture. Both must be handled with extreme care under anhydrous conditions.[7]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the rich reactivity of its functional groups, provides a reliable platform for constructing complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound offers a strategic starting point for creating novel flavonoids, potential antimicrobial agents, and other pharmacologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory and beyond.

References

- This compound | 110865-03-7 | Benchchem. (URL: )

-

2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

-

Hoesch reaction - Wikipedia. (URL: [Link])

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate. (URL: [Link])

-

This compound | C8H7ClO4 - PubChem. (URL: [Link])

- US4053517A - Method of acylation of phloroglucinol - Google P

-

File:Hoesch reaction example, 1-(2,4,6-trihydroxyphenyl)ethanone from phloroglucinol.png. (URL: [Link])

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. echemi.com [echemi.com]

- 4. 110865-03-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C8H7ClO4 | CID 273538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 11. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 12. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Experimental protocol for the synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

An In-Depth Guide to the Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone: Protocol and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction

This compound is a substituted α-haloketone, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1][2] Specifically, this phloroacetophenone derivative serves as a key intermediate in the synthesis of various biologically active molecules, including flavonols and other pharmaceutical agents.[3] The presence of a trihydroxyphenyl moiety suggests potential for significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for drug development and life sciences research.[3] This document provides a comprehensive guide to the synthesis of this compound via the Houben-Hoesch reaction, detailing the experimental protocol, underlying mechanism, safety considerations, and analytical characterization.

Strategic Approach to Synthesis: The Houben-Hoesch Reaction

While several synthetic routes exist, including Friedel-Crafts acylation with chloroacetyl chloride[3][4] and direct chlorination of 2,4,6-trihydroxyacetophenone[3], the Houben-Hoesch reaction offers a robust method for acylating highly electron-rich phenols like phloroglucinol.[5][6] This reaction utilizes a nitrile (in this case, chloroacetonitrile) and an acid catalyst to produce an aryl ketone.[5][7] It is particularly effective for polyhydroxy phenols, where other acylation methods might be less successful or require protection of the hydroxyl groups.[8]

The overall reaction is as follows: Phloroglucinol + Chloroacetonitrile → this compound

Reaction Mechanism

The Houben-Hoesch reaction proceeds via electrophilic aromatic substitution. The mechanism, while complex and not entirely understood, is believed to involve two primary stages.[5][8]

-

Formation of the Electrophile : Chloroacetonitrile is activated by a Lewis acid (e.g., ZnCl₂ or AlCl₃) and hydrogen chloride (HCl). This generates a highly reactive nitrilium ion or a related species, which acts as the electrophile.[5][6]

-

Electrophilic Attack and Hydrolysis : The electron-rich phloroglucinol ring attacks the electrophile, forming a ketimine intermediate.[5][6] This intermediate is then hydrolyzed during the aqueous workup to yield the final aryl ketone product.[5][8]

Below is a diagram illustrating the proposed mechanistic pathway.

Caption: Proposed mechanism for the Houben-Hoesch synthesis.

Detailed Experimental Protocol

This protocol is designed for researchers in a laboratory setting. Adherence to all safety precautions is mandatory.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier | Notes |

| Phloroglucinol (anhydrous) | 108-73-6 | 126.11 | ≥99% | Sigma-Aldrich | Must be dry. Dry in a vacuum oven if necessary. |

| Chloroacetonitrile | 107-14-2 | 75.50 | ≥98% | Sigma-Aldrich | Highly toxic and lachrymatory. Handle in a fume hood. |

| Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | Anhydrous, ≥98% | Sigma-Aldrich | Highly hygroscopic. Handle in a glovebox or dry atmosphere. |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Sigma-Aldrich | Peroxide formation risk. Use a freshly opened bottle or test for peroxides. |

| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | Anhydrous | Praxair | Use a lecture bottle with a regulator and gas dispersion tube. |

| Hydrochloric Acid (aq) | 7647-01-0 | 36.46 | 2 M | Fisher Scientific | For workup. |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | VWR | For extraction. |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | Granular | VWR | For drying organic layer. |

| Ethanol | 64-17-5 | 46.07 | Reagent Grade | VWR | For recrystallization. |

| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house | For workup and recrystallization. |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Condenser with drying tube (filled with CaCl₂)

-

Gas dispersion tube

-

Ice bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or meter

Step-by-Step Synthesis Procedure

-

Reaction Setup : Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser fitted with a drying tube, and a gas inlet adapter connected to a cylinder of anhydrous HCl gas via a gas dispersion tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

-

Charging Reagents : In a dry atmosphere (e.g., glovebox), add anhydrous phloroglucinol (12.6 g, 0.1 mol) and freshly fused, powdered anhydrous zinc chloride (13.6 g, 0.1 mol) to the flask.

-

Solvent and Nitrile Addition : Add 200 mL of anhydrous diethyl ether to the flask. Begin stirring to create a suspension. Using a syringe, add chloroacetonitrile (7.55 g, 6.3 mL, 0.1 mol) to the reaction mixture.

-

Initiation of Reaction : Cool the flask in an ice bath to 0-5 °C. Begin bubbling a slow, steady stream of dry HCl gas through the mixture with vigorous stirring. The reaction is typically initiated within 30 minutes, often indicated by a change in color or temperature.

-

Reaction Progression : Continue passing HCl gas through the mixture for 3-4 hours while maintaining the temperature at 0-5 °C. After this period, seal the flask and allow it to stir at room temperature overnight (approximately 12-16 hours). A thick, often reddish or orange, precipitate of the ketimine hydrochloride intermediate should form.

-

Hydrolysis (Workup) : After the reaction is complete, carefully decant the ether solvent. Cool the flask containing the precipitate in an ice bath and add 200 mL of 2 M aqueous HCl.

-

Heating : Heat the mixture on a water bath at 50-60 °C for 1-2 hours with stirring to ensure complete hydrolysis of the ketimine intermediate. The solid should dissolve, and upon cooling, the crude product may begin to precipitate.

-

Extraction : Cool the mixture to room temperature and transfer it to a 1 L separatory funnel. Extract the aqueous solution with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine (saturated NaCl solution, 1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Solvent Removal : Remove the ethyl acetate using a rotary evaporator to yield the crude solid product.

-

Purification : Purify the crude product by recrystallization. A common solvent system is an ethanol/water mixture (e.g., 3:1 v/v).[3] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and purification.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Technique | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~6.15 (s, 2H, Ar-H), signals for hydroxyl and methylene protons. The singlet for the two equivalent aromatic protons is characteristic.[3] |

| FT-IR (KBr) | Carbonyl (C=O) stretch at approximately 1680 cm⁻¹.[3] Broad O-H stretch from the phenolic groups. |

| HPLC | Purity assessment (>95% area under the curve) using a C18 column with an acetonitrile/water mobile phase.[3] |

| Melting Point | Compare with literature values. |

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

General Precautions : Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

-

Chloroacetonitrile : This substance is highly toxic, a lachrymator, and flammable. Avoid inhalation of vapors and contact with skin and eyes.[9][10][11] It should be handled exclusively in a fume hood.[9]

-

Anhydrous Zinc Chloride/Aluminum Chloride : These Lewis acids are corrosive and react violently with water.[12][13] Handle in a dry environment and avoid contact with moisture.[13]

-

Hydrogen Chloride (HCl) Gas : HCl is a corrosive and toxic gas. Ensure the reaction setup is secure and that any excess gas is vented through a proper scrubbing system (e.g., a sodium hydroxide trap).

-

Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic waste streams before disposal.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Reagents were not anhydrous (especially ZnCl₂ and phloroglucinol). | Ensure all reagents and solvents are thoroughly dried. Handle hygroscopic materials in a glovebox. |

| Incomplete reaction. | Extend reaction time or ensure a sufficient, steady flow of HCl gas during the initial phase. | |

| Loss of product during workup. | Be careful during extractions; perform multiple extractions to ensure complete recovery. Avoid using excessive solvent for recrystallization. | |

| Dark, Tarry Product | Reaction temperature was too high. | Maintain the initial reaction temperature at 0-5 °C using an ice bath. |

| Side reactions due to impurities. | Use high-purity starting materials. | |

| Product Fails to Crystallize | Product is impure. | Attempt to purify the oil by column chromatography before recrystallization. |

| Incorrect recrystallization solvent or ratio. | Experiment with different solvent systems or ratios. Try seeding the solution with a small crystal if available. |

References

-

Wikipedia. Hoesch reaction. Available from: [Link]

- Google Patents. US4053517A - Method of acylation of phloroglucinol.

-

ResearchGate. General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. Available from: [Link]

-

B N College, Bhagalpur. HOUBEN–HOESCH REACTION. Available from: [Link]

-

Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (2024). Available from: [Link]

- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

- Google Patents. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.

-

National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). Available from: [Link]

-

ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]

-

Preprints.org. 2,4,6-trichloro-cyclohexa-2,5-dienone. (2025). Available from: [Link]

-

Grokipedia. Hoesch reaction. Available from: [Link]

-

New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. Available from: [Link]

-

Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available from: [Link]

-

VDocuments. Houben - Hoesch Reaction. Available from: [Link]

-

Wikimedia Commons. File:Hoesch reaction example, 1-(2,4,6-trihydroxyphenyl)ethanone from phloroglucinol.png. (2022). Available from: [Link]

-

IUCr Journals. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. (2023). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

YouTube. Houben Housch Reaction mechanism, scope, application. (2018). Available from: [Link]

-

Lab Alley. SAFETY DATA SHEET - Aluminum Chloride. (2025). Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations. (2019). Available from: [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 110865-03-7 | Benchchem [benchchem.com]

- 4. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. youtube.com [youtube.com]

- 8. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. echemi.com [echemi.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. nj.gov [nj.gov]

- 13. media.laballey.com [media.laballey.com]

Purification of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone by recrystallization

Application Note & Protocol | ID: AN-ORG-2026-CL

Abstract

This guide details the purification of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7), a critical intermediate in the synthesis of flavonoids and pharmaceutical active ingredients. Synthesized typically via the Hoesch reaction of phloroglucinol and chloroacetonitrile, the crude product often contains unreacted phloroglucinol, colored oxidative oligomers, and residual Lewis acid catalysts (

Chemical Context & Safety Assessment

The Target Molecule

-

IUPAC Name: 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one[1]

-

Structure: A phloroglucinol core acylated with a chloroacetyl group.

-

Key Properties:

-

Melting Point: 189–191°C [1].[2]

-

Solubility: Soluble in alcohols, acetone; sparingly soluble in cold water; insoluble in non-polar hydrocarbons.

-

Reactivity: The electron-rich aromatic ring makes the compound susceptible to oxidation (browning) in air, particularly under neutral or basic conditions.

-

Critical Safety Hazards (Lachrymator Warning)

WARNING: As an

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Have a solution of 10% aqueous sodium thiosulfate ready to neutralize spills by displacing the chloride.

Materials & Equipment

| Component | Specification | Purpose |

| Crude Compound | Brown/Tan solid | Starting material (Hoesch reaction product) |

| Solvent A | Ethanol (Absolute or 95%) | Primary solvent (high solubility at reflux) |

| Solvent B | Deionized Water (Type II) | Anti-solvent (induces nucleation) |

| Decolorizing Agent | Activated Charcoal (Norit®) | Adsorbs colored oxidative impurities |

| Filter Aid | Celite® 545 | Prevents charcoal from passing into filtrate |

| Equipment | Reflux condenser, Oil bath | Controlled heating (avoid open flames) |

Experimental Protocol

Solvent System Rationale

The choice of Ethanol/Water (3:1 v/v) is driven by two factors:

-

Polarity Balance: The trihydroxy substitution pattern makes the molecule too polar for standard non-polar recrystallization (e.g., Hexane/EtOAc). Ethanol provides the necessary dipole to dissolve the crystal lattice at high temperatures.

-

Impurity Rejection: The main impurities (poly-condensed phenols) are often less soluble in the aqueous phase, while inorganic salts (

) remain in the mother liquor.

Step-by-Step Procedure

Phase 1: Dissolution & Decolorization

-

Preparation: Weigh 10.0 g of crude this compound into a 250 mL Round Bottom Flask (RBF).

-

Solvent Addition: Add 60 mL of Ethanol. Begin stirring and heating to a gentle reflux (

). -

Titration: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete.

-

Anti-Solvent Addition: Slowly add 20 mL of warm Deionized Water (maintain reflux). Note: If turbidity persists, add just enough Ethanol to clear the solution.

-

Decolorization: Remove heat source briefly. Add 0.5 g (5 wt%) of Activated Charcoal.

-

Expert Tip: Do not add charcoal to a boiling solution; it will foam over.

-

-

Reflux: Return to reflux for 5–10 minutes.

Phase 2: Hot Filtration

-

Setup: Pre-warm a glass funnel and a fluted filter paper (or a sintered glass funnel with a Celite pad) with hot ethanol.

-

Filtration: Filter the hot mixture into a clean, pre-warmed Erlenmeyer flask.

-

Why? Pre-warming prevents premature crystallization on the filter, which would lower yield.

-

Phase 3: Crystallization & Isolation

-

Ambient Cooling: Allow the filtrate to cool to room temperature undisturbed. Do not agitate.

-

Observation: Needle-shaped crystals should begin to form.

-

-

Deep Cooling: Transfer the flask to a refrigerator or cryo-bath at -20°C for 4–12 hours [1].

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with 20 mL of ice-cold Ethanol/Water (1:1).

-

Drying: Dry in a vacuum oven at 40°C for 6 hours. Avoid high temperatures to prevent thermal decomposition.

Process Visualization (Graphviz)

Figure 1: Workflow for the purification of

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid oil droplets instead of crystals. | The solution is too concentrated or cooled too fast. Re-heat to dissolve, add 10% more ethanol, and seed with a pure crystal at 40°C. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor by rotary evaporation (max 50°C) and repeat cooling cycle. |

| Dark Color Persists | Incomplete oxidation removal. | Repeat recrystallization with fresh charcoal. Ensure solvent is degassed to prevent new oxidation. |

| Product is Pink/Red | Phenolic oxidation. | Add a trace amount (<0.1%) of Sodium Metabisulfite to the aqueous phase during recrystallization. |

Analytical Validation

To confirm the success of the protocol, the isolated solid must meet these criteria:

-

Melting Point: The purified material should melt sharply between 189–191°C [1]. A broad range indicates residual solvent or impurities.

-

HPLC Purity:

area under the curve (AUC). -

Appearance: Off-white to pale yellow needles.

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2019). Synthesis and crystal structure of alpha-haloketones. Retrieved January 31, 2026, from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone. This compound, a derivative of phloroglucinol, is of increasing interest in pharmaceutical and chemical research.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed protocol, method validation procedures, and insights into the experimental choices.

Introduction

This compound is a halogenated acetophenone with the molecular formula C₈H₇ClO₄ and a molecular weight of 202.59 g/mol .[2] Its structure, featuring a phloroglucinol moiety, suggests potential biological activities. As with any active compound in development, a reliable analytical method for its quantification is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note addresses the need for a standardized analytical procedure for this compound.

Method Development Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography for phenolic compounds.

-

Stationary Phase: A C18 column was chosen as it is the most common and versatile reversed-phase packing, providing excellent retention and separation for moderately polar compounds like the target analyte.

-

Mobile Phase: A mobile phase consisting of acetonitrile and water was selected for its low UV cutoff and good solubilizing properties for phenolic compounds. The addition of a small amount of acid (phosphoric acid) to the aqueous phase is critical. It serves to suppress the ionization of the phenolic hydroxyl groups, leading to improved peak shape and retention time reproducibility. The analyte is noted to be more stable in acidic conditions (pH 4-6).

-

Detection: Based on available spectral data for phloroglucinol derivatives and related compounds, a UV detection wavelength of 280 nm was selected. This wavelength is near the reported absorbance maximum of approximately 286 nm, ensuring high sensitivity.

-

Gradient Elution: A gradient elution was chosen to ensure the efficient elution of the analyte of interest and any potential impurities with varying polarities, leading to a shorter run time and improved peak resolution.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Chemicals:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Table 1: Optimized Chromatographic Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 65 | 35 |

| 25.0 | 30 | 70 |

| 30.0 | 95 | 5 |

| 35.0 | 95 | 5 |

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

-

Add methanol to approximately 70% of the flask volume.

-

Sonicate for 15 minutes to ensure complete extraction of the analyte.

-

Allow the solution to cool to room temperature and then dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sources

Application Notes & Protocols: In Vitro Cytotoxicity of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the in vitro cytotoxic potential of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone against cancer cell lines. We delve into the scientific rationale behind the compound's structure, outline detailed protocols for foundational cytotoxicity assays, and present a framework for data interpretation. Furthermore, we explore a hypothetical mechanism of action, supported by the compound's chemical features, to guide future mechanistic studies.

Introduction and Scientific Rationale